1beta-hydroxy arbusculin A
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Overview
Description
1beta-hydroxy arbusculin A is a sesquiterpene lactone that is the 1beta-hydroxy derivative of arbusculin A. Isolated from Saussurea lappa, it exhibits inhibitory activity against melanogenesis. It has a role as a metabolite and a melanin synthesis inhibitor. It is a sesquiterpene lactone, a diol and an organic heterotricyclic compound. It derives from an arbusculin A.
Scientific Research Applications
Chemical Constituents and Isolation
1β-Hydroxy Arbusculin A is identified as one of the chemical constituents isolated from the roots of Saussurea lappa, a plant known for its medicinal properties. This compound, along with others such as magnolialide and ascleposide E, contributes to the pharmacological activities of the plant. The isolation of 1β-Hydroxy Arbusculin A and related compounds from Saussurea lappa roots showcases the plant's potential in contributing novel bioactive molecules for scientific and therapeutic applications (Zhang, Ma, Wu, & Chen, 2012).
Differentiation-Inducing Effects
Research on 1β-Hydroxy Arbusculin A has revealed its differentiation-inducing effects on human leukemia cells. In a study focusing on the constituents of Cichorium intybus, 1β-Hydroxy Arbusculin A was found to inhibit the growth of several tumor cell lines and induce differentiation of human leukemia HL-60 and U-937 cells into monocyte/macrophage-like cells. This activity highlights the potential of 1β-Hydroxy Arbusculin A in cancer therapy, particularly in strategies aimed at inducing differentiation in leukemia cells (Lee et al., 2000).
properties
Product Name |
1beta-hydroxy arbusculin A |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aS,5aR,6R,9R,9aS,9bS)-6,9-dihydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h9-12,16,18H,1,4-7H2,2-3H3/t9-,10+,11-,12+,14-,15+/m0/s1 |
InChI Key |
LVABKRFKENTQBT-SYPGZIFDSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@](CC[C@H]2O)(C)O)OC(=O)C3=C |
Canonical SMILES |
CC12CCC3C(C1C(CCC2O)(C)O)OC(=O)C3=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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